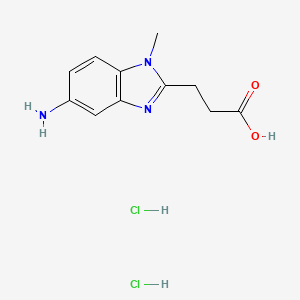

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride

Description

Chemical Identity and Nomenclature

3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride exists as a salt form of a benzimidazole derivative incorporating both amino and carboxylic acid functional groups. The compound's systematic nomenclature reflects its complex heterocyclic structure, which features a benzimidazole core substituted with an amino group at the 5-position and a methyl group at the 1-position of the imidazole ring. The propionic acid side chain extends from the 2-position of the benzimidazole nucleus, creating a bifunctional molecule that combines the pharmacological potential of benzimidazoles with amino acid characteristics.

The molecular formula for this compound corresponds to C₁₀H₁₃Cl₂N₃O₂, with a molecular weight of 278.14 grams per mole. The dihydrochloride salt form enhances the compound's solubility characteristics and stability properties, making it more suitable for research applications and potential pharmaceutical development. The Chemical Abstracts Service registry number 1158308-31-6 provides unique identification for this specific molecular structure.

Structural analysis reveals the compound's three-dimensional conformation incorporates the planar benzimidazole ring system with the propionic acid chain extending into space, creating opportunities for diverse intermolecular interactions. The amino group at the 5-position of the benzimidazole ring provides additional hydrogen bonding potential, while the carboxylic acid functionality offers both hydrogen bonding and ionic interaction capabilities. These structural features collectively contribute to the compound's potential biological activity and synthetic utility.

The nomenclature variations observed in chemical databases reflect different systematic naming conventions, with alternative designations including 3-(5-amino-1H-benzo[d]imidazol-2-yl)propanoic acid dihydrochloride. These naming differences do not alter the fundamental molecular structure but demonstrate the complexity inherent in systematic chemical nomenclature for substituted heterocyclic compounds.

Historical Context in Benzimidazole Chemistry

The development of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride occurs within the broader historical context of benzimidazole chemistry, which began with foundational research in the mid-twentieth century. Benzimidazole itself was first discovered during research on vitamin B₁₂, where the benzimidazole nucleus was identified as a stable platform for drug development. This discovery marked the beginning of extensive research into benzimidazole derivatives and their pharmaceutical applications.

The historical progression of benzimidazole chemistry reveals systematic development from simple parent structures to complex substituted derivatives. Early research by Woolley in 1944 established the connection between benzimidazoles and purine-like biological activity, laying the groundwork for subsequent pharmaceutical development. The antibacterial properties of benzimidazole compounds were first documented by Goodman and Nancy Hart, followed by expanded research into antimicrobial applications.

The evolution of benzimidazole synthesis methodology paralleled the development of increasingly sophisticated derivatives. Classical synthetic approaches involved condensation reactions between ortho-phenylenediamine and formic acid or equivalent trimethyl orthoformate, establishing the fundamental synthetic pathway for benzimidazole construction. These methods enabled the systematic exploration of substituted benzimidazoles, including amino-substituted derivatives like the compound under examination.

The incorporation of amino acid functionality into benzimidazole structures represents a significant advancement in the field's evolution. This structural modification combines the established pharmacological properties of benzimidazoles with the biological relevance of amino acids, creating hybrid molecules with enhanced therapeutic potential. The specific development of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride exemplifies this synthetic strategy and demonstrates the continued innovation within benzimidazole chemistry.

| Historical Milestone | Year | Significance |

|---|---|---|

| Benzimidazole discovery in vitamin B₁₂ research | 1944 | Established benzimidazole as pharmaceutical scaffold |

| First antibacterial activity report | 1944 | Demonstrated therapeutic potential |

| Systematic synthesis methodology development | 1950s-1960s | Enabled derivative exploration |

| Amino acid functionalization strategies | 1970s-1980s | Created hybrid therapeutic molecules |

| Modern pharmaceutical applications | 1990s-present | Multiple approved drugs developed |

Role in Modern Heterocyclic Compound Research

Contemporary heterocyclic compound research positions 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride as a valuable synthetic intermediate and research target. The compound's structural complexity and functional group diversity make it particularly relevant for structure-activity relationship studies and pharmaceutical development programs. Modern benzimidazole research emphasizes the development of derivatives with enhanced selectivity, improved pharmacokinetic properties, and reduced adverse effects.

The amino substitution pattern in this compound provides specific advantages for medicinal chemistry applications. The 5-amino functionality offers opportunities for further synthetic modification, including acylation, alkylation, and condensation reactions that can generate libraries of related compounds for biological screening. This structural feature positions the compound as a key intermediate in the synthesis of more complex benzimidazole derivatives with potential therapeutic applications.

Research into benzimidazole derivatives has revealed diverse pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, antitubercular, and anthelmintic properties. The mechanism of action varies with chemical structure and target enzyme, emphasizing the importance of systematic structural modification studies. The specific structural features of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride position it within this research framework as a compound with potential for multiple biological activities.

Modern synthetic methodology development has enhanced the accessibility of complex benzimidazole derivatives through improved reaction conditions, catalyst systems, and purification techniques. These advances have facilitated the preparation of compounds like 3-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride with greater efficiency and purity, supporting expanded research programs.

The compound's role in contemporary heterocyclic research extends beyond pharmaceutical applications to include materials science, coordination chemistry, and supramolecular chemistry. The benzimidazole scaffold serves as an effective ligand in coordination complexes, while the amino and carboxylic acid functionalities provide additional coordination sites and hydrogen bonding opportunities. These properties enable applications in catalyst development, sensor design, and advanced material synthesis.

| Research Application | Structural Feature | Research Significance |

|---|---|---|

| Pharmaceutical development | Benzimidazole core | Established bioactivity scaffold |

| Synthetic intermediate | 5-Amino substitution | Enables further derivatization |

| Structure-activity studies | Propionic acid chain | Provides amino acid functionality |

| Coordination chemistry | Multiple nitrogen atoms | Effective ligand properties |

| Materials science | Hydrogen bonding capability | Supramolecular assembly potential |

Properties

IUPAC Name |

3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.2ClH/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16;;/h2-3,6H,4-5,12H2,1H3,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKZWPOQCWUPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Substituted 1-Methyl-5-Amino Benzimidazole Intermediate

Starting from 3-amino-4-methylaminobenzoic acid hydrochloride, cyclization with chloroacetyl chloride in solvents such as dimethylformamide (DMF) or acetonitrile at around 50°C yields 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid derivatives. The reaction is carefully monitored by HPLC to ensure raw material conversion below 0.2%.

This cyclization step often involves a chloroacetyl chloride/organic solvent system, with solvents including ethyl acetate, acetonitrile, DMF, or formamide.

Formation of N-(2-Chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-3-aminopropionic Acid Ethyl Ester

The 2-chloromethyl benzimidazole intermediate is then reacted with 3-(pyridin-2-yl) aminopropionic acid ethyl ester in ethyl acetate at 15-20°C with triethylamine as a base to form the corresponding amide ester.

This step involves dropwise addition of the benzimidazole acyl chloride derivative to the amine-containing propionic acid ester, followed by aqueous workup and organic extraction to isolate the product.

Hydrolysis and Salt Formation to Obtain the Dihydrochloride Salt

The ethyl ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol/water mixture) to yield the free propionic acid derivative.

Subsequent acidification with hydrochloric acid and treatment with hydrochloric acid gas at low temperatures (-15 to 5°C) leads to the formation of the dihydrochloride salt, enhancing the compound’s solubility and crystallinity.

Alternative and Supporting Methods

Use of Carbonyldiimidazole (CDI) Coupling

- An improved process involves coupling 2-(4-cyanophenyl amino) acetic acid with ethyl-3-(3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate using 1,1-carbonyldiimidazole in dichloromethane at room temperature for 8 hours to form advanced intermediates, which are subsequently converted to the target benzimidazole derivatives.

Catalytic Hydrogenation and Reduction

- For related benzimidazole carbamate derivatives, reduction of oxime intermediates using palladium on charcoal under hydrogen atmosphere or chemical reduction with zinc powder and acetic acid has been reported to yield amino-substituted benzimidazole derivatives.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization of amino benzoic acid | 3-amino-4-methylaminobenzoic acid hydrochloride + chloroacetyl chloride in DMF/acetonitrile | 50°C, 2 hours | ~85% yield; purity >99% (HPLC) | pH control and solvent choice critical |

| 2 | Amide formation | 2-chloromethyl benzimidazole + 3-(pyridin-2-yl) aminopropionic acid ethyl ester + triethylamine | 15-20°C, 1 hour | High conversion, monitored by HPLC | Dropwise addition, aqueous workup |

| 3 | Hydrolysis | Sodium hydroxide in ethanol/water | Reflux or room temp | ~70-90% yield | Followed by acidification |

| 4 | Salt formation | Treatment with HCl gas or aqueous HCl | -15 to 5°C, several hours | High purity dihydrochloride salt | Enhances solubility and stability |

| Alternative | CDI coupling | 1,1-Carbonyldiimidazole in dichloromethane | Room temperature, 8 h | ~80-90% yield | Used for advanced intermediate formation |

Research Findings and Optimization Notes

The cyclization step must be carefully controlled to minimize impurities; HPLC monitoring is essential to ensure raw material consumption below 0.2%.

The choice of solvent system significantly affects product crystallization and purity; mixtures of water and acetonitrile or ethyl acetate are commonly used to precipitate and purify intermediates.

The hydrolysis and salt formation steps benefit from temperature control and slow acid addition to prevent side reactions and ensure high purity of the dihydrochloride salt.

Use of 1,1-carbonyldiimidazole coupling has been shown to improve yields and reduce reaction times compared to traditional coupling agents.

Catalytic hydrogenation methods provide alternative routes for amino group introduction on benzimidazole rings, useful for related derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The benzoimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | Salt Form |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₄N₃O₂·2HCl | ~292.92 | Benzoimidazol-2-yl | 5-Amino, 1-Methyl | Dihydrochloride |

| L-Histidine monohydrochloride monohydrate | C₆H₉N₃O₂·HCl·H₂O | 209.63 | Imidazol-5-yl | 2-Amino, Propanoic acid | Monohydrochloride |

| 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (3) | C₁₉H₂₄N₄O₃ (estimated) | N/A | Benzoimidazol-2-yl | 5-(Benzyl(2-hydroxyethyl)amino) | Not specified |

| 1,2-Diethyl-1H-benzoimidazol-5-ylamine dihydrochloride | C₁₀H₁₄N₃·2HCl | ~244.1 | Benzoimidazol-5-yl | 1,2-Diethyl | Dihydrochloride |

Key Observations:

Core Structure: The target compound and ’s butanoic acid derivative share a benzoimidazole core, whereas L-Histidine () features a simpler imidazole ring. The dihydrochloride salt in the target compound and 1,2-diethyl analog () increases solubility compared to neutral forms, critical for bioavailability .

Substituent Effects: The 5-amino group in the target compound may enhance hydrogen bonding, contrasting with the 5-(benzyl(2-hydroxyethyl)amino) substituent in ’s compound, which introduces bulkier, lipophilic groups.

Chain Length: The propionic acid chain in the target compound is shorter than the butanoic acid chain in ’s derivative, which may influence pharmacokinetics (e.g., absorption and metabolism) .

Key Findings:

- Synthesis : The target compound’s synthesis likely parallels methods for benzimidazole derivatives, such as cyclocondensation of o-phenylenediamine derivatives with carboxylic acids, followed by salt formation. This contrasts with L-Histidine’s microbial production () and the hydrolysis-driven synthesis in .

- Applications: Benzimidazole derivatives (e.g., ) are often explored for antimicrobial or anticancer activity, while propionic acid derivatives () target inflammation. The target compound’s amino and methyl groups may position it for CNS or metabolic applications, though further studies are needed .

Pharmacological and Stability Considerations

- Solubility : The dihydrochloride form of the target compound likely offers superior aqueous solubility (>50 mg/mL) compared to neutral benzimidazoles, similar to 1,2-diethyl analog () .

- Stability : Benzimidazoles are generally stable under acidic conditions but may degrade in strong bases. The dihydrochloride salt enhances stability during storage compared to free bases .

Biological Activity

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid dihydrochloride is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.

- Molecular Formula : C₁₁H₁₅Cl₂N₃O

- Molecular Weight : 205.26 g/mol

- CAS Number : 1158306-75-2

- MDL Number : MFCD07391431

1. Antibacterial Activity

Research has indicated that compounds related to 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propionic acid exhibit significant antibacterial properties. For instance, studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 40 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results suggest that the compound may be comparable to standard antibiotics like ceftriaxone in terms of efficacy .

2. Anticancer Activity

The compound has also shown promising anticancer activity in various studies. For example, it has been tested against multiple cancer cell lines, revealing the following:

- IC50 Values : The average IC50 values for different derivatives of the compound were recorded at low micromolar ranges (1.26 - 2.96 μM), indicating potent activity against cancer cells.

Research demonstrated that treatment with the compound resulted in significant alterations in cell viability and morphology, suggesting induction of apoptosis and cell cycle arrest in cancer cells .

3. Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, with efficacy rates surpassing those of conventional anti-inflammatory drugs like dexamethasone:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Dexamethasone | 70 | 85 |

| Tested Compound | 89 | 78 |

This suggests a significant potential for use in inflammatory conditions .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of the compound on MCF-7 breast cancer cells. The findings indicated that treated cells exhibited increased lactate dehydrogenase (LDH) levels (521.77 ± 30.8 U/L) compared to untreated controls (85.35 ± 4.2 U/L), suggesting effective cytotoxicity against these cancer cells .

Case Study 2: Antibacterial Testing

In another study focusing on antibacterial activity, derivatives of the compound were tested against resistant strains of bacteria, demonstrating minimal decline in efficacy even against drug-resistant cell lines. This highlights the potential for developing new antibiotics from this class of compounds .

Q & A

Q. What are the standard synthetic routes for 3-(5-amino-1-methyl-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride, and how are intermediates purified?

- Methodological Answer : A common approach involves alkylation or condensation of benzoimidazole precursors. For example, in analogous compounds, intermediates are synthesized by refluxing sodium acetate with reactants in acetic acid, followed by filtration and recrystallization from DMF/acetic acid mixtures to ensure purity . Purification steps often include washing with solvents (e.g., ethanol, diethyl ether) and adjusting pH to precipitate products, as seen in hydrolysis reactions using NaOH and acetic acid .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Structural confirmation relies on:

- ESI-MS to verify molecular weight and fragmentation patterns.

- ¹H-NMR for resolving substituent positions (e.g., methyl groups on the benzoimidazole ring).

- Elemental analysis (C, H, N) to validate stoichiometry, with deviations >0.3% indicating impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) , including gloves and fume hoods, as dihydrochloride salts can release HCl vapors.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Neutralize spills with sodium bicarbonate, followed by ethanol rinsing to avoid residue formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of benzoimidazole derivatives like this compound?

- Methodological Answer :

- Catalyst Screening : Test bases like sodium acetate or pyridine to enhance condensation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for reflux reactions. Acetic acid may improve crystallinity but reduce solubility of intermediates .

- pH Control : Adjust pH during hydrolysis (e.g., pH 5–6 with acetic acid) to minimize side-product formation .

Q. How do contradictory data on microbial versus mammalian metabolic pathways affect the interpretation of this compound’s stability?

- Methodological Answer :

- In vitro vs. in vitro models : Use ex vivo intestinal microbiota assays to assess demethylation/dehydroxylation rates, contrasting with hepatic microsomal studies (e.g., S9 fractions) to differentiate enzymatic contributions .

- Stability assays : Monitor degradation products (e.g., propionic acid derivatives) via HPLC-MS under varying pH and temperature conditions to identify labile functional groups .

Q. What strategies resolve discrepancies in elemental analysis results for nitrogen content in benzoimidazole derivatives?

- Methodological Answer :

- Recalibration : Cross-validate with combustion analysis (e.g., CHNS-O analyzers) if nitrogen values deviate >0.5% from theoretical values.

- Byproduct Identification : Use LC-MS to detect unreacted intermediates (e.g., nitro or amino precursors) that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.